molecular formula C9H12O4 B12009643 3,5-Dimethoxycyclohexa-2,5-diene-1-carboxylic acid CAS No. 24941-58-0

3,5-Dimethoxycyclohexa-2,5-diene-1-carboxylic acid

Cat. No.: B12009643
CAS No.: 24941-58-0
M. Wt: 184.19 g/mol
InChI Key: FSWGOIHYIIOIJR-UHFFFAOYSA-N
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Description

3,5-Dimethoxycyclohexa-2,5-diene-1-carboxylic acid is an organic compound with the molecular formula C(9)H({12})O(_4) It is characterized by a cyclohexadiene ring substituted with methoxy groups at the 3 and 5 positions and a carboxylic acid group at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dimethoxycyclohexa-2,5-diene-1-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis often begins with commercially available cyclohexadiene derivatives.

    Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide under high pressure in the presence of a base.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors can be employed for the methoxylation and carboxylation steps.

    Catalysts and Solvents: The use of specific catalysts and solvents optimized for large-scale production can enhance the efficiency and cost-effectiveness of the process.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy-substituted positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products:

    Oxidation Products: Quinones or carboxylate derivatives.

    Reduction Products: Alcohols or aldehydes.

    Substitution Products: Halogenated or aminated derivatives.

Scientific Research Applications

3,5-Dimethoxycyclohexa-2,5-diene-1-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a building block for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3,5-dimethoxycyclohexa-2,5-diene-1-carboxylic acid exerts its effects depends on its specific application:

    Molecular Targets: In biological systems, it may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects or other biological outcomes.

Comparison with Similar Compounds

    3,5-Dimethoxybenzoic Acid: Similar in structure but with a benzene ring instead of a cyclohexadiene ring.

    3,5-Dimethoxyphenylacetic Acid: Contains a phenyl ring with methoxy groups and an acetic acid moiety.

This compound’s distinct structure and versatile reactivity make it a valuable subject of study in various scientific disciplines.

Properties

CAS No.

24941-58-0

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

IUPAC Name

3,5-dimethoxycyclohexa-2,5-diene-1-carboxylic acid

InChI

InChI=1S/C9H12O4/c1-12-7-3-6(9(10)11)4-8(5-7)13-2/h3-4,6H,5H2,1-2H3,(H,10,11)

InChI Key

FSWGOIHYIIOIJR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(C=C(C1)OC)C(=O)O

Origin of Product

United States

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